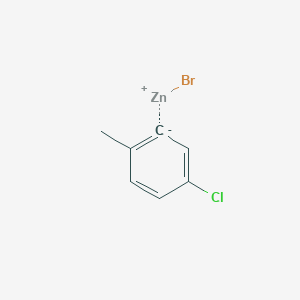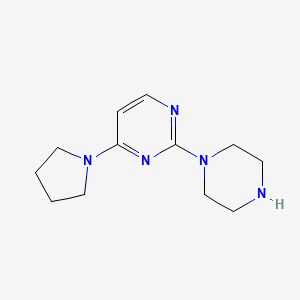
N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound with a pyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of N-alkyl or N-aryl derivatives of 5-methoxy-4-oxo-4H-pyran-2-carboxamide.
Scientific Research Applications
N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-oxo-4H-pyran-2-carboxamide
- 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
- N-alkyl-5-methoxy-4-oxo-4H-pyran-2-carboxamides
Uniqueness
N-isopropyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-propan-2-ylpyran-2-carboxamide |
InChI |
InChI=1S/C10H13NO4/c1-6(2)11-10(13)8-4-7(12)9(14-3)5-15-8/h4-6H,1-3H3,(H,11,13) |
InChI Key |
UTHCDLKSMIGBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=O)C(=CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B14875417.png)
![methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B14875419.png)
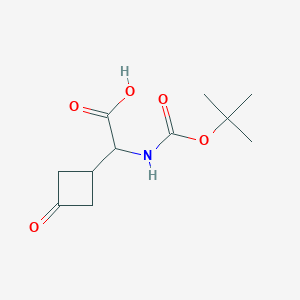


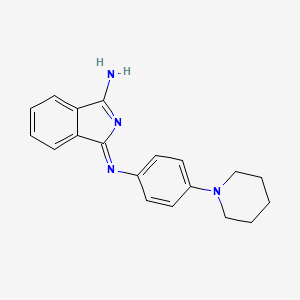

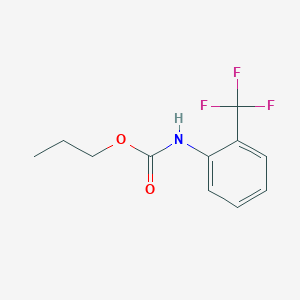
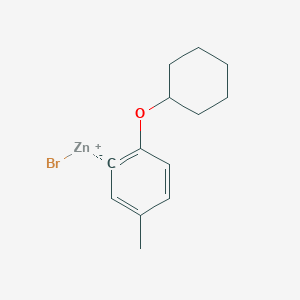

![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
![9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)
